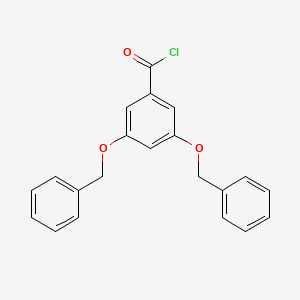

3,5-Bis(benzyloxy)benzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

28917-44-4 |

|---|---|

Molecular Formula |

C21H17ClO3 |

Molecular Weight |

352.8 g/mol |

IUPAC Name |

3,5-bis(phenylmethoxy)benzoyl chloride |

InChI |

InChI=1S/C21H17ClO3/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |

InChI Key |

GWIBCCZNAYLLCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)Cl)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Synthesis

3,5-Bis(benzyloxy)benzoyl chloride serves as a significant intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, making it valuable in synthetic pathways. The following table summarizes some key applications:

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing various organic compounds. | Pharmaceuticals, agrochemicals |

| Medicinal Chemistry | Potential applications in drug development due to its structural properties and reactivity. | Anticancer agents, anti-inflammatory drugs |

| Material Science | Utilized in the development of polymers and materials with specific properties. | Specialty polymers |

Synthesis of Anticancer Agents

A study demonstrated the utility of this compound in synthesizing novel anticancer agents. The compound was reacted with various nucleophiles to form derivatives that exhibited significant cytotoxicity against cancer cell lines. The reaction conditions were optimized to improve yields and selectivity.

Development of Anti-inflammatory Drugs

Research highlighted the use of this compound as a precursor in the synthesis of anti-inflammatory compounds. By modifying the benzoyloxy groups, researchers were able to create derivatives that showed enhanced anti-inflammatory activity in preclinical models.

Reactivity Studies

Studies have focused on the reactivity of this compound with various nucleophiles. These interactions are crucial for understanding how this compound can be utilized in synthetic pathways and potential biological interactions:

- Nucleophilic Substitution Reactions : The compound readily undergoes nucleophilic substitution due to the electrophilic nature of the benzoyl chloride moiety.

- Biological Interaction Studies : Compounds with similar structures have been shown to interact with biological targets, indicating potential therapeutic applications.

Preparation Methods

Standard Laboratory Procedure

The most widely reported method involves refluxing 3,5-bis(benzyloxy)benzoic acid with excess thionyl chloride in an aprotic solvent. A typical protocol includes:

-

Dissolving 10 mmol of 3,5-bis(benzyloxy)benzoic acid in 50 mL of anhydrous dichloromethane (DCM).

-

Adding 15 mmol (1.5 equiv) of thionyl chloride dropwise under nitrogen.

-

Refluxing the mixture at 40–45°C for 4–6 hours.

-

Removing excess thionyl chloride and solvent under reduced pressure.

-

Purifying the crude product via recrystallization from cyclohexane or hexane.

This method consistently achieves yields of 80–85%, with purity exceeding 95% as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Solvent and Temperature Variations

Solvent selection profoundly influences reaction efficiency. Polar aprotic solvents like DCM enhance reagent solubility, while toluene or benzene allows higher reflux temperatures (80–100°C), reducing reaction time to 2–3 hours. However, elevated temperatures risk decomposition, necessitating meticulous temperature control.

Table 1: Solvent-Dependent Reaction Parameters

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane | 40–45 | 4–6 | 80–85 | ≥95 |

| Toluene | 80–90 | 2–3 | 75–80 | 90–92 |

| Benzene | 80–90 | 2 | 83 | 93 |

Workup and Purification Techniques

Post-reaction workup involves evaporating volatile components under vacuum, followed by trituration with non-polar solvents to isolate the crystalline product. Recrystallization from cyclohexane yields colorless crystals with minimal residual solvent, while column chromatography (using hexane/ethyl acetate) resolves minor impurities.

Alternative Chlorination Methods

While thionyl chloride dominates industrial and laboratory settings, oxalyl chloride [(COCl)₂] offers a milder alternative, particularly for acid-sensitive substrates. The reaction proceeds at room temperature in DCM with catalytic dimethylformamide (DMF), achieving comparable yields (78–82%). Phosphorus pentachloride (PCl₅) is less favored due to vigorous exothermicity and challenging byproduct removal.

Scale-Up and Industrial Production

Industrial-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enable precise control over reagent addition and temperature, minimizing side reactions. A patented approach describes:

-

Reacting 3,5-bis(benzyloxy)benzoic acid with thionyl chloride in toluene at 90°C.

-

Distilling off toluene and residual SOCl₂ under reduced pressure.

-

Filtering the product through a silica gel bed to adsorb acidic impurities.

This method achieves 90% yield on multi-kilogram scales, with throughputs exceeding 50 kg/day.

Analytical Characterization of the Product

Rigorous quality control ensures compliance with pharmaceutical standards:

-

¹H NMR (CDCl₃): Aromatic protons appear as multiplets at δ 7.25–7.45 ppm, with benzyloxy methylene (–OCH₂–) at δ 5.15 ppm.

-

IR Spectroscopy : Strong C=O stretch at 1760–1780 cm⁻¹ and C–O–C absorption at 1250 cm⁻¹.

-

Mass Spectrometry : Molecular ion peak at m/z 392.1 ([M+H]⁺).

Troubleshooting Common Synthesis Challenges

Hydrolysis Prevention

The compound’s sensitivity to moisture necessitates anhydrous solvents and inert atmospheres. Pre-drying glassware at 120°C and using molecular sieves in solvent storage mitigate hydrolysis risks.

Byproduct Formation

Over-chlorination or Friedel-Crafts alkylation may occur at temperatures >100°C. Adding scavengers like pyridine (1–2 mol%) quenches excess SOCl₂, suppressing side reactions.

Q & A

Q. What are the optimal laboratory conditions for synthesizing 3,5-Bis(benzyloxy)benzoyl chloride?

- Methodological Answer : Synthesis typically involves reacting 3,5-bis(benzyloxy)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Refluxing in a solvent like dichloromethane or toluene at 40–60°C for 4–6 hours ensures complete conversion. Catalytic dimethylformamide (DMF) may accelerate the reaction. Post-reaction, excess reagents are removed via rotary evaporation, and the product is purified by distillation or recrystallization .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Due to its moisture sensitivity, purification should occur under inert atmospheres. Distillation under reduced pressure (e.g., 0.1–1 mmHg) is effective. Alternatively, recrystallization from dry hexane or petroleum ether at low temperatures (0–5°C) minimizes hydrolysis. Purity can be confirmed via thin-layer chromatography (TLC) or NMR spectroscopy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin/eye contact due to its corrosive nature. Store in sealed, moisture-resistant containers under nitrogen or argon. Spills should be neutralized with sodium bicarbonate and absorbed in inert materials like sand .

Advanced Research Questions

Q. How do the electron-donating benzyloxy groups influence the reactivity of the acyl chloride moiety?

- Methodological Answer : The benzyloxy groups at the 3,5-positions exert an electron-donating resonance effect, which slightly deactivates the acyl chloride toward nucleophilic attack. This contrasts with electron-withdrawing groups (e.g., trifluoromethyl in 3,5-Bis(trifluoromethyl)benzoyl chloride), which enhance electrophilicity. Reactivity can be quantified using Hammett substituent constants (σ values) or computational modeling (DFT) to predict reaction rates in esterifications or amidations .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as a singlet (~6.8–7.2 ppm) due to symmetry. Benzyloxy CH₂ groups resonate at ~5.1 ppm.

- IR : Strong C=O stretch at ~1770 cm⁻¹ and C-O (acyl chloride) at ~850 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 348.8 g/mol).

Compare with analogous compounds like 3,5-Dimethoxybenzoyl chloride for validation .

Q. How can researchers mitigate hydrolysis of the acyl chloride group during multi-step syntheses?

- Methodological Answer : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves. Conduct reactions under inert gas (N₂/Ar). For prolonged steps, temporarily protect the acyl chloride as a more stable intermediate (e.g., mixed anhydride). Monitor reaction progress via FTIR or ¹³C NMR to detect hydrolysis early .

Q. What challenges arise when using this compound in stereoselective reactions, and how can they be addressed?

- Methodological Answer : Steric hindrance from the benzyloxy groups may reduce reaction yields in bulky nucleophile attacks (e.g., chiral amines). Optimize by:

- Using Lewis acids (e.g., ZnCl₂) to activate the acyl chloride.

- Employing low temperatures (−20°C) to slow competing hydrolysis.

- Designing substrates with orthogonal protecting groups to minimize steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.